![molecular formula C21H20N4O B2359990 1-(2,4-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-67-2](/img/structure/B2359990.png)
1-(2,4-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2,4-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one” is a versatile material used in scientific research. It’s an aromatic heterocyclic compound containing a pyrazolo[3,4-d]pyrimidine ring system . This unique structure enables diverse applications, such as drug discovery, organic synthesis, and material science.
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and shown to possess significant antimicrobial and anticancer activity. Compounds with these structures exhibited higher anticancer activity compared to reference drugs such as doxorubicin, indicating their potential as effective anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, these compounds have demonstrated good to excellent antimicrobial activity, suggesting their utility in fighting bacterial and fungal infections.
Insecticidal and Antibacterial Potential : Another study focused on the synthesis of pyrimidine linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential. These compounds have shown promising results against Pseudococcidae insects and selected microorganisms, highlighting their potential in agricultural and medicinal applications (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Applications
- Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives have been synthesized, demonstrating significant anticancer and anti-5-lipoxygenase activities. These findings suggest their potential application in developing new therapeutic agents for cancer treatment and inflammation-related disorders (Rahmouni et al., 2016).
Adenosine Receptor Affinity
- Adenosine Receptor Affinity : Research on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has uncovered their affinity for A1 adenosine receptors. This suggests potential applications in developing treatments targeting adenosine receptors, which play a critical role in various physiological processes (Harden, Quinn, & Scammells, 1991).
Nonsteroidal Anti-inflammatory Drugs
- Nonsteroidal Anti-inflammatory Drugs : Syntheses of pyrazolo[1,5-a]pyrimidines have explored their antiinflammatory properties, finding compounds that exhibit high activity without ulcerogenic activity, indicating safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).
Zukünftige Richtungen
The future directions for “1-(2,4-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one” and similar compounds could involve further investigations into their potential as CDK2 inhibitors for cancer treatment . Their unique structure enables diverse applications, suggesting they could be used in various fields of scientific research.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-5-4-6-17(10-14)12-24-13-22-20-18(21(24)26)11-23-25(20)19-8-7-15(2)9-16(19)3/h4-11,13H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPOXVJRRSXYFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

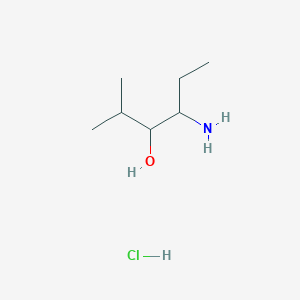
![5-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2359911.png)
![5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2359912.png)
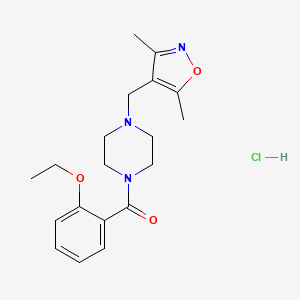
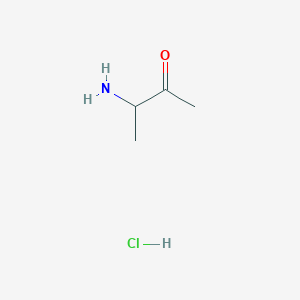
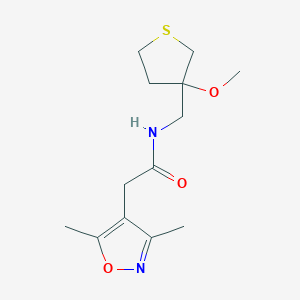
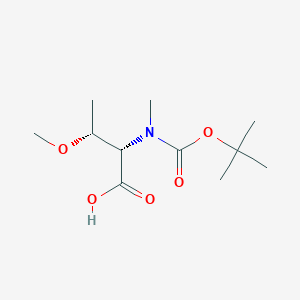
![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)


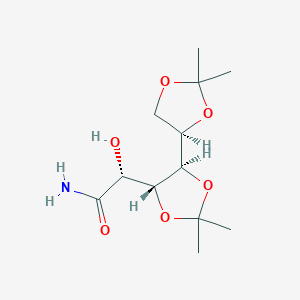
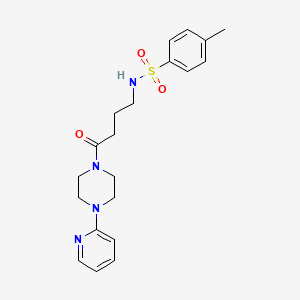
![Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2359930.png)
